Cas no 2172134-24-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a sterically hindered 2,2-dimethylbutanamido group and a 2-methylbutanoic acid moiety, which enhance stability and control during solid-phase peptide assembly. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient stepwise elongation. This compound is particularly valuable for introducing tailored steric constraints or branching in peptide backbones, enabling precise modulation of conformational properties. Its high purity and compatibility with standard Fmoc-chemistry protocols make it a reliable choice for advanced peptide research and pharmaceutical development.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid structure
2172134-24-4 structure
商品名:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid
CAS番号:2172134-24-4
MF:C26H32N2O5
メガワット:452.542687416077
CID:6389106
PubChem ID:165538154

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid
    • 2172134-24-4
    • EN300-1515863
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
    • インチ: 1S/C26H32N2O5/c1-17(23(29)30)12-14-27-24(31)26(2,3)13-15-28-25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: HENRIQMVHCJELV-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCC(C)(C)C(NCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1515863-50mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
50mg
$2829.0 2023-09-27
Enamine
EN300-1515863-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
1g
$3368.0 2023-06-05
Enamine
EN300-1515863-2.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1515863-5000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
5000mg
$9769.0 2023-09-27
Enamine
EN300-1515863-250mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
250mg
$3099.0 2023-09-27
Enamine
EN300-1515863-0.1g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1515863-500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
500mg
$3233.0 2023-09-27
Enamine
EN300-1515863-0.25g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1515863-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
10000mg
$14487.0 2023-09-27
Enamine
EN300-1515863-100mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylbutanoic acid
2172134-24-4
100mg
$2963.0 2023-09-27

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid 関連文献

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acidに関する追加情報

Comprehensive Guide to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid (CAS No. 2172134-24-4)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid (CAS No. 2172134-24-4) is a specialized peptide derivative widely used in pharmaceutical research and bioconjugation. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it highly valuable in solid-phase peptide synthesis (SPPS). Researchers and manufacturers frequently seek this compound for its role in drug development, protein engineering, and biomaterial design.

The Fmoc-protected amino acid derivative structure of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid ensures stability during peptide chain assembly, a critical factor in modern biopharmaceutical production. With increasing demand for custom peptides and therapeutic proteins, this compound has gained attention in academic research and industrial applications. Its unique branched-chain structure also contributes to enhanced solubility and bioavailability in experimental formulations.

Recent advancements in cancer immunotherapy and targeted drug delivery have further highlighted the importance of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid. Scientists are exploring its potential in antibody-drug conjugates (ADCs), a rapidly growing segment in oncology research. The compound's Fmoc group allows for precise chemical modifications, enabling the development of next-generation biotherapeutics with improved target specificity and reduced side effects.

In the field of diagnostic reagents, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid serves as a crucial building block for fluorescent probes and molecular imaging agents. Its compatibility with various coupling reagents makes it ideal for creating high-sensitivity detection systems. The compound's structural versatility also supports innovation in biosensor technology, particularly for early disease detection applications.

The global market for peptide-based therapeutics is projected to grow significantly, driving demand for specialized intermediates like 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid. Pharmaceutical companies are increasingly focusing on personalized medicine, where this compound plays a vital role in developing patient-specific treatments. Its application extends to vaccine development, particularly in creating synthetic epitopes for immune response modulation.

Quality control of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid involves rigorous HPLC analysis and mass spectrometry verification to ensure high purity standards. Researchers emphasize the importance of storage conditions, recommending protection from light and moisture to maintain stability. The compound's synthetic pathway has been optimized to meet the growing needs of GMP-compliant production facilities worldwide.

Emerging trends in green chemistry have influenced the synthesis of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid, with manufacturers developing more environmentally friendly processes. The compound's role in sustainable biomanufacturing aligns with global initiatives for eco-conscious pharmaceutical production. Recent publications highlight its potential in circular economy approaches to peptide synthesis, reducing waste and improving atom economy.

For researchers working with 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid, understanding its structure-activity relationship is crucial for molecular design applications. The compound's steric properties influence its conformational flexibility, which directly impacts biological activity. Computational chemistry studies utilizing molecular docking simulations have provided valuable insights into its interaction profiles with various biological targets.

The future applications of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid may expand into tissue engineering and regenerative medicine, where its amino acid backbone could facilitate cell-material interactions. Ongoing research explores its potential in creating bioactive scaffolds for wound healing and organ regeneration. As the scientific community continues to uncover new possibilities, this compound remains at the forefront of innovative biomedical solutions.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd